3-bromo-2-hydroxy-4-methylbenzaldehyde
Description
3-Bromo-2-hydroxy-4-methylbenzaldehyde is a substituted salicylaldehyde derivative featuring a bromine atom at position 3, a hydroxyl group at position 2, and a methyl group at position 4. This compound is structurally related to other brominated salicylaldehydes, which are widely used in coordination chemistry and pharmaceutical synthesis. Salicylaldehyde derivatives are key precursors for Schiff base ligands, which form stable complexes with transition metals like titanium, zinc, and chromium .
Properties
CAS No. |
1379328-74-1 |
|---|---|
Molecular Formula |
C8H7BrO2 |
Molecular Weight |
215 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-bromo-2-hydroxy-4-methylbenzaldehyde can be synthesized through the bromination of 2-hydroxy-4-methylbenzaldehyde. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The bromination reaction is optimized to minimize by-products and ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 3-bromo-2-hydroxy-4-methylbenzoic acid.
Reduction: 3-bromo-2-hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-bromo-2-hydroxy-4-methylbenzaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 3-bromo-2-hydroxy-4-methylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and exert various effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Electronic Comparisons with Related Compounds
Table 1: Structural Comparison of Brominated Salicylaldehyde Derivatives
Key Observations :
- Intramolecular H-bonding : The hydroxyl and aldehyde groups form a stable six-membered ring via H-bonding (O···O distance ~2.6–2.7 Å), common in salicylaldehydes .
- Steric Effects: The 4-methyl group in the target compound may hinder intermolecular interactions compared to non-methylated analogs, similar to how tert-butyl substituents reduce π-stacking efficiency .
Physicochemical Properties and Crystallographic Analysis
- Planarity and Packing : The parent compound 3-bromo-2-hydroxybenzaldehyde exhibits planar geometry with π-stacking (centroid-to-centroid: 3.752 Å) and weak C–H···Br interactions (H···Br: 3.05 Å) . The 4-methyl group in the target compound may introduce C–H···O interactions or steric clashes, altering packing motifs.
- Melting Points and Solubility : While specific data for the target compound are unavailable, analogs like 3-bromo-2-hydroxybenzaldehyde are typically solids at room temperature. Methyl and bromine substituents generally reduce aqueous solubility due to increased hydrophobicity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-bromo-2-hydroxy-4-methylbenzaldehyde?
- Methodology : A typical synthesis involves Reimer-Tiemann reaction adaptations. For example, refluxing brominated phenols with paraformaldehyde under inert conditions (e.g., N₂ atmosphere) using catalysts like anhydrous MgCl₂ and triethylamine in tetrahydrofuran (THF). Reaction parameters (temperature: 60–80°C, time: 6–12 hours) are optimized to minimize side reactions such as over-halogenation or oxidation .
Q. How can the purity of this compound be assessed?
- Methodology : Purity is validated via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and melting point analysis (expected range: 120–125°C). Gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) (¹H/¹³C) can resolve structural ambiguities, such as distinguishing regioisomers (e.g., 4-methyl vs. 5-methyl derivatives) .
Q. What safety precautions are necessary when handling this compound?
- Methodology : Use PPE (gloves, goggles) and work in a fume hood. Brominated aldehydes may release toxic vapors (e.g., HBr) under heat. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, neutralize with sodium bicarbonate and adsorb with inert material .
Advanced Research Questions
Q. What strategies optimize the yield of this compound under varying reaction conditions?
- Methodology :
- Temperature control : Lower temperatures (40–50°C) reduce aldol condensation side reactions.
- Catalyst screening : Triethylamine or pyridine enhances regioselectivity for the 4-methyl position.
- Inert atmosphere : Prevents oxidation of the aldehyde group to carboxylic acid.
- Continuous flow reactors : Improve mixing and heat transfer for scalable synthesis .
Q. How do intramolecular hydrogen bonds influence the reactivity of this compound?
- Methodology : The O–H···O=C intramolecular hydrogen bond (distance: ~2.64 Å, angle: ~154°) stabilizes the planar conformation, reducing aldehyde electrophilicity. This impacts reactions like Schiff base formation. Computational studies (DFT at B3LYP/6-31G*) model hydrogen bond strength and its effect on reaction kinetics .
Q. What analytical techniques resolve contradictions in crystallographic data for derivatives of this compound?
- Methodology : Use SHELXL for refining crystal structures against high-resolution X-ray data. For twinned crystals, employ SHELXD for phase determination. Discrepancies in bond lengths (e.g., C–Br vs. C–O) are addressed via residual density maps and Hirshfeld surface analysis .
Q. How does bromine substitution affect cross-coupling reactivity in Suzuki-Miyaura reactions?
- Methodology : Bromine at the 3-position acts as a superior leaving group compared to Cl or F. Optimize coupling using Pd(PPh₃)₄ (1–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C. Monitor regioselectivity via LC-MS to differentiate mono- vs. di-substituted products .
Q. What computational methods predict the biological activity of derivatives synthesized from this compound?
- Methodology :
- Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., cyclooxygenase-2).
- QSAR models correlate substituent effects (e.g., methyl vs. methoxy) with anti-inflammatory IC₅₀ values.
- MD simulations (GROMACS) assess binding stability over 100 ns trajectories .
Q. How to design experiments to study this compound’s role in enzyme-catalyzed reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
